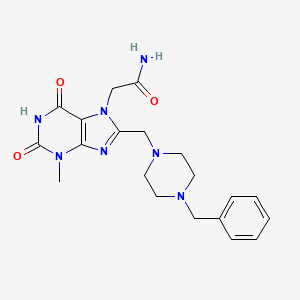

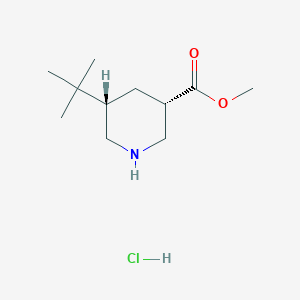

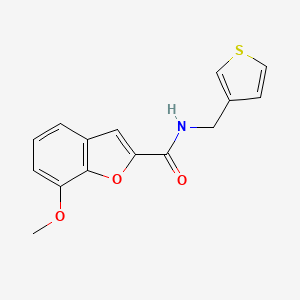

N1-(3-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N1-(3-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide" is a complex molecule that may be related to the field of medicinal chemistry, given its structural complexity and the presence of multiple functional groups. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds with potential biological activity, such as opioid agonists and anticancer agents.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . This method suggests that the synthesis of our compound of interest might also involve amide bond formation under controlled conditions, possibly using similar reagents and techniques.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and crystallography. For example, the anticancer drug N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, which are crucial for the stability of the crystal structure . This information implies that the molecular structure analysis of "N1-(3-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide" would likely involve similar analytical techniques to elucidate its crystal structure and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactions involving related compounds are typically centered around their biological activity. For instance, the kappa-opioid agonists described in the first paper undergo interactions with opioid receptors, which are mediated by their chemical structure and the presence of specific functional groups . Although the exact chemical reactions of our compound of interest are not detailed, it can be inferred that its biological activity would also be influenced by its chemical structure and the interactions it may have with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like the ones described in the papers are often characterized by their solubility, melting points, and specific interactions such as hydrogen bonding. The orthorhombic crystal structure and hydrogen bonding observed in the anticancer drug suggest that similar properties could be expected for "N1-(3-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide" . These properties are essential for understanding the compound's stability, reactivity, and potential as a drug candidate.

Scientific Research Applications

Synthesis and Crystal Structure

One study details the synthesis and crystal structure of related compounds, providing insight into the methodologies used for creating complex molecules and determining their structure through crystallography. The research by Ozbey, Kuş, and Göker (2001) on 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole illustrates the process of synthesizing and characterizing compounds with potential biological activities (Ozbey, Kuş, & Göker, 2001).

Potential Anticancer Activity

Another area of research focuses on the synthesis of compounds with potential anticancer properties. For example, Sharma et al. (2018) synthesized and characterized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, evaluating its potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor. This study signifies the ongoing efforts to develop new therapeutic agents against cancer (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).

Biological Activities and Drug Development

Research on compounds with similar structures to "N1-(3-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide" also delves into their biological activities and potential drug development. Studies like the one by Dekeyne et al. (2012), which characterized S32212, a serotonin receptor inverse agonist and α2-adrenoceptor antagonist, highlight the exploration of new therapeutic targets for mental health disorders, showcasing the compound's potential in improving mood and cognitive performance (Dekeyne, Brocco, Loiseau, Gobert, Rivet, di Cara, Cremers, Flik, Fone, Watson, Papp, Sharp, Serres, Cespuglio, Olivier, Chan, Lavielle, & Millan, 2012).

properties

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3S/c1-15(27)23-17-4-3-5-18(12-17)24-21(29)20(28)22-13-19(16-6-11-30-14-16)26-9-7-25(2)8-10-26/h3-6,11-12,14,19H,7-10,13H2,1-2H3,(H,22,28)(H,23,27)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOPQLREBALPJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-acetamidophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548337.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate](/img/structure/B2548343.png)

![7-(4-chlorobenzyl)-8-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Methyl 6-(furan-2-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2548352.png)

![N-(4-fluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2548354.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2548357.png)